molecular formula C₁₉H₂₉NO₃ B107142 (2S,3S,11bR)-Dihydrotetrabenazine CAS No. 862377-27-3

(2S,3S,11bR)-Dihydrotetrabenazine

Cat. No.: B107142
CAS No.: 862377-27-3
M. Wt: 319.4 g/mol
InChI Key: WEQLWGNDNRARGE-UAGQMJEPSA-N
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Description

(2S,3S,11bR)-Dihydrotetrabenazine is a chemical compound known for its structural complexity and potential applications in various scientific fields. It is a derivative of tetrabenazine, which is used in the treatment of hyperkinetic disorders. The compound’s unique stereochemistry and functional groups make it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,11bR)-Dihydrotetrabenazine involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyridoisoquinoline core, followed by functional group modifications to introduce the desired stereochemistry and substituents. Typical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This often involves the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,11bR)-Dihydrotetrabenazine undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: Replacement of functional groups with other substituents using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for introducing halides.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation of hydroxyl groups leads to the formation of ketones or aldehydes, while reduction of carbonyl groups results in the formation of alcohols.

Scientific Research Applications

(2S,3S,11bR)-Dihydrotetrabenazine has several scientific research applications, including:

    Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential effects on neurotransmitter systems and cellular signaling pathways.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3S,11bR)-Dihydrotetrabenazine involves its interaction with specific molecular targets, such as neurotransmitter transporters and receptors. The compound modulates the activity of these targets, leading to changes in neurotransmitter levels and signaling pathways. This modulation is believed to underlie its therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    Tetrabenazine: The parent compound, used in the treatment of hyperkinetic disorders.

    Dihydrotetrabenazine: A closely related compound with similar structural features.

    Other Pyridoisoquinolines: Compounds with similar core structures but different substituents.

Uniqueness

(2S,3S,11bR)-Dihydrotetrabenazine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to modulate neurotransmitter systems sets it apart from other similar compounds, making it a valuable subject for research and potential therapeutic applications.

Properties

IUPAC Name

(2S,3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQLWGNDNRARGE-UAGQMJEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862377-27-3, 171598-74-6
Record name RUS-350
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862377273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.262.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name RUS-350
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JDAHLD17U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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